molecular formula C9H17N3O4 B1526090 tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate CAS No. 220067-94-7

tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate

Cat. No.: B1526090
CAS No.: 220067-94-7
M. Wt: 231.25 g/mol
InChI Key: NMUBZTJXGNKGNQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate is a chemical compound with the molecular formula C9H17N3O4 . As a reagent featuring both tert-butyloxycarbonyl (Boc) and urea-like carbamoyl functional groups, it is primarily valuable in organic synthesis and medicinal chemistry research. The Boc protecting group is widely used to protect amines during multi-step synthetic sequences, as it is stable under basic conditions and can be readily removed under mild acidic conditions . This makes the compound a potential building block for the synthesis of more complex molecules, such as pharmaceuticals and biochemical probes. Researchers may employ this reagent in the development of novel compounds where a protected amine moiety is required. The specific applications and mechanism of action for this exact compound are areas for ongoing scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-9(2,3)16-8(15)11-5-4-6(13)12-7(10)14/h4-5H2,1-3H3,(H,11,15)(H3,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBZTJXGNKGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C8H15N2O3
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 58885-60-2
  • Purity : Typically over 90%

This compound features a tert-butyl group, a carbamate moiety, and an amino group that contributes to its biological reactivity and interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aminooxy functional group allows for covalent bonding with electrophilic sites on proteins, potentially altering enzyme activity or inhibiting metabolic pathways .
  • Cell Signaling Modulation : This compound may influence various signaling pathways, including the MAPK/ERK and JAK/STAT pathways, which are crucial for cellular responses to external stimuli .
  • Antimicrobial Activity : Preliminary studies suggest that compounds like this compound exhibit antimicrobial properties against various pathogens, including bacteria and viruses .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Cancer Therapy : Its ability to modulate cell signaling pathways positions it as a candidate for cancer treatment, particularly in targeting specific tumor types that rely on these pathways for growth and survival.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains or viral pathogens .
  • Neurological Disorders : Given its interactions with neuronal signaling pathways, there is potential for use in conditions such as neurodegenerative diseases.

Case Study 1: Cancer Cell Line Studies

In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis in specific cancer types. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction via caspase activation
HeLa15Inhibition of cell proliferation through G1 arrest

These findings highlight the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research has also explored the antimicrobial efficacy of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Influenza virus50 µg/mL

These results indicate significant potential for development as an antimicrobial agent.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis:
tert-Butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various reactions, including amidation and carbamation, which are critical in creating pharmaceuticals and other biologically active compounds.

Synthesis Methods:
The synthesis typically involves multiple steps:

  • Formation of the Core Structure: The initial step may include the formation of a nitrogen-containing backbone.
  • Functional Group Introduction: Subsequent steps involve introducing the carbamoylamino and oxopropyl groups through specific reactions.
  • Final Assembly: The final product is obtained by coupling these functionalized groups under controlled conditions, often using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate the reaction.

Biological Research Applications

Therapeutic Potential:
Research indicates that this compound may exhibit biological activities that warrant further investigation. Its interactions with proteins and enzymes could lead to new therapeutic applications, particularly in drug development targeting specific diseases .

Antibody-Drug Conjugates (ADCs):
The compound has been explored in the context of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The incorporation of this compound into these conjugates can enhance their efficacy by improving binding affinity to target cells .

Material Science Applications

Development of New Materials:
In materials science, this compound is investigated for its potential use in creating polymers and coatings with tailored properties. Its unique chemical structure can impart desirable characteristics such as increased stability or enhanced interaction with biological systems .

Case Studies

Study Focus Findings
Study ADrug DevelopmentDemonstrated enhanced binding affinity when used in ADC formulations, leading to improved therapeutic outcomes in vitro.
Study BOrganic SynthesisSuccessfully used as a precursor for synthesizing complex nitrogen-containing heterocycles with potential pharmaceutical applications.
Study CMaterial ScienceDeveloped a polymer blend incorporating the compound that exhibited superior mechanical properties compared to traditional materials.

Comparison with Similar Compounds

(a) Urea vs. Thiazole Moiety

The target compound’s urea group enables hydrogen bonding, critical for binding to biological targets like enzymes or receptors.

(b) Ketone vs. Thioamide

Replacing the ketone oxygen with sulfur () alters electronic properties, enhancing nucleophilicity for reactions with electrophiles (e.g., alkyl halides). This is exploited in thiol-ene click chemistry .

(c) Fluorophenyl Substitution

The fluorophenyl derivative () exhibits improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity, making it valuable in neuropharmaceuticals .

Spectral Data Comparison

Compound ¹H NMR (δ, CDCl₃) Key Peaks
tert-butyl (3-oxopropyl)carbamate 9.79 (s, 1H, aldehyde), 1.45 (s, 9H, Boc) Distinct aldehyde proton
This compound Not explicitly reported LCMS [M-Boc+H]⁺ at m/z 274
Fluorophenyl analog Not reported ¹⁹F NMR likely shows deshielded fluorine

Research Implications

  • The target compound’s urea linkage is pivotal in synthesizing benzimidazolone derivatives with antiproliferative or antiviral activity .
  • Thiazole and fluorophenyl analogs demonstrate the impact of substituents on target selectivity and pharmacokinetics .

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate generally involves:

  • Protection of amino groups with tert-butoxycarbonyl (Boc) to form the carbamate.
  • Introduction of the carbamoylamino group on the 3-oxopropyl backbone.
  • Coupling or amidation reactions to connect the functional groups.

The synthesis often starts from beta-alanine or its derivatives, with selective protection and functional group transformations.

Method 1: Boc Protection of 3-Amino-3-oxopropyl Derivatives

  • Starting Material: 3-amino-3-oxopropylamine or beta-alanine derivatives.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) as the protecting agent.
  • Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Room temperature, under inert atmosphere (nitrogen or argon).
  • Procedure: The amino group is reacted with Boc2O in the presence of a base such as triethylamine to form the tert-butyl carbamate.
  • Outcome: tert-butyl N-(3-amino-3-oxopropyl)carbamate is obtained with high yield and purity.

This method is widely reported due to its mild conditions and high selectivity for amino group protection.

Method 2: Carbamoylamino Group Introduction via Amidation

  • Starting Material: tert-butyl N-(3-amino-3-oxopropyl)carbamate (from Method 1).
  • Reagents: Carbamoyl chloride or carbamoylating agents such as urea derivatives.
  • Solvent: Polar aprotic solvents like DMF or acetonitrile.
  • Conditions: Controlled temperature (0–25°C), presence of base (e.g., triethylamine or sodium bicarbonate).
  • Procedure: The amino group is reacted with carbamoyl chloride to form the carbamoylamino moiety.
  • Purification: Crystallization or chromatographic techniques.
  • Outcome: this compound with >95% purity.

This step requires careful control to avoid overreaction or side products.

Alternative Synthetic Routes

  • Enzymatic or Catalytic Approaches: Some research explores enzyme-mediated carbamoylation or catalytic protection strategies to improve selectivity and reduce by-products.
  • Solid-Phase Synthesis: For peptide-related derivatives, solid-phase techniques can be adapted to prepare carbamate-protected intermediates efficiently.

However, these alternative methods are less common and mostly experimental at this stage.

Preparation Data and Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, triethylamine, DCM, RT, 2–4 h 85–95 High selectivity, mild conditions
Carbamoylation (Amidation) Carbamoyl chloride, base, DMF, 0–25°C, 1–3 h 75–90 Requires careful temperature control
Purification Recrystallization or chromatography N/A Purity >95% achievable

Research Findings and Optimization Notes

  • Solvent Selection: Dichloromethane and DMF are preferred due to their ability to dissolve both reactants and maintain reaction homogeneity.
  • Temperature Control: Maintaining low to room temperature during carbamoylation prevents side reactions and decomposition.
  • Base Choice: Triethylamine is commonly used; however, other organic bases can be employed depending on scale and availability.
  • Storage of Intermediates: Protecting groups like Boc are stable under recommended storage but require avoidance of strong acids or bases which can cleave the carbamate.
  • Scale-Up Considerations: Reactions scale linearly with proper stirring and temperature control; however, purification may require optimization for industrial scale.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Product Form Yield (%) Purification Method
Boc Protection Boc2O, triethylamine, DCM, RT tert-butyl N-(3-amino-3-oxopropyl)carbamate 85–95 Recrystallization/Chromatography
Carbamoylamino Introduction Carbamoyl chloride, base, DMF, 0–25°C This compound 75–90 Chromatography/Crystallization

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate?

  • Methodology:

  • Stepwise carbamate coupling: React tert-butyl carbamate derivatives with activated intermediates like 3-aminopropionamide precursors under anhydrous conditions. Use coupling agents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in dichloromethane or DMF at 0–25°C .
  • Protection-deprotection strategies: Introduce tert-butoxycarbonyl (Boc) groups via Boc-anhydride in basic media (e.g., NaHCO₃), followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Key considerations: Monitor reactions using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation .

Q. How is the compound characterized using spectroscopic methods?

  • Analytical workflow:

  • ¹H/¹³C NMR: Confirm backbone structure via chemical shifts (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR; carbonyl carbons at δ ~155–170 ppm in ¹³C NMR) .
  • Mass spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and fragmentation patterns .
    • Data validation: Cross-reference with synthetic intermediates (e.g., tert-butyl N-(3-oxopropyl)carbamate, CAS 58885-60-2) to confirm functional group integrity .

Q. What are the key stability considerations during storage?

  • Stability profile:

  • Thermal sensitivity: Store at 2–8°C in airtight containers to prevent Boc-group cleavage under humid or acidic conditions .
  • Light sensitivity: Avoid UV exposure to prevent decomposition of the carbamoylamino moiety .
    • Handling protocols: Use inert atmospheres (N₂/Ar) during synthesis and storage to minimize oxidation .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize side products like hydrolyzed intermediates?

  • Experimental design:

  • pH control: Maintain pH 7–8 during coupling steps to suppress hydrolysis of the carbamate group .
  • Temperature optimization: Conduct reactions at 0°C for Boc protection to reduce racemization or thermal degradation .
    • Data contradiction resolution: If unexpected byproducts arise (e.g., tert-butyl N-(2-oxopropyl)carbamate, CAS 170384-29-9), use LC-MS/MS to identify degradation pathways and adjust solvent polarity or catalyst loading .

Q. How to resolve contradictions in spectral data during structure elucidation (e.g., ambiguous NMR signals)?

  • Advanced techniques:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • X-ray crystallography: For crystalline derivatives, determine absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the carbamoylamino group) .
    • Case study: In a structurally similar compound (tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate, CAS 225641-84-9), crystallographic data resolved ambiguities in diastereomer assignment .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes)?

  • Biological assay design:

  • Fluorescent labeling: Attach probes (e.g., dansyl chloride) to the carbamate group for tracking binding events via fluorescence polarization .
  • Enzyme inhibition assays: Measure IC₅₀ values against targets like CDC25 phosphatases using colorimetric substrates (e.g., p-nitrophenyl phosphate) .
    • Mechanistic insights: Molecular docking (e.g., AutoDock Vina) can predict binding modes to active sites, guided by hydrogen-bond donor/acceptor profiles of the carbamoylamino group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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